![molecular formula C19H15N5O2 B5559031 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)

4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

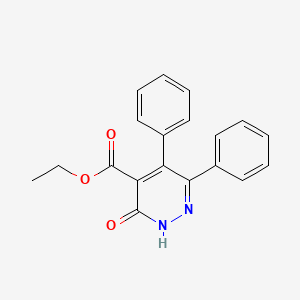

Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives often involves multistep synthetic routes incorporating the Biginelli reaction protocol, a one-pot condensation reaction involving an aldehyde, β-keto ester, and urea or thiourea. For example, the synthesis of triazolopyrimidines can be achieved using a combination of 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine, highlighting the versatility of this approach in generating complex heterocyclic structures (Gilava et al., 2020).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be characterized using single-crystal X-ray diffraction and spectroscopic methods. For instance, the structural features of related compounds are determined by triclinic space groups, with specific bond lengths, angles, and torsion angles providing insights into the three-dimensional conformation and stability of the molecule. These studies are supported by theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT), which offer a deeper understanding of the vibrational frequencies and molecular electrostatic potential maps (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of triazolopyrimidine compounds is influenced by their electronic structure, as revealed by DFT studies. These analyses provide valuable information on the electron density distribution, enabling predictions about potential sites for chemical modification and interaction with biological targets. The synthesis of triazolopyrimidine derivatives through intramolecular annulation and oxidative bond formation showcases their chemical versatility and reactivity (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The crystal packing and molecular conformation within the crystal lattice are primarily determined by van der Waals interactions and hydrogen bonding, which can be analyzed through crystallographic studies. These properties are essential for understanding the compound's behavior in different solvents and conditions, affecting its application potential (Moser et al., 2005).

Chemical Properties Analysis

The chemical properties of triazolopyrimidine derivatives, including acidity, basicity, and reactivity towards various reagents, can be elucidated through experimental and theoretical studies. Spectroscopic techniques like IR, NMR, and mass spectrometry provide detailed insights into the compound's functional groups and chemical environment. Additionally, computational methods allow for the prediction of reactivity patterns and stability under different chemical conditions, aiding in the design of derivatives with optimized properties (Astakhov et al., 2014).

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study demonstrated the synthesis of a series of compounds similar to 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, highlighting the potential of such derivatives in medicinal chemistry (Gilava et al., 2020).

Another research focused on the synthesis of novel 1,2,4-triazole derivatives, including structures related to the compound . The synthesized compounds were screened for antimicrobial activities, showing that some possessed good or moderate activities against various microorganisms (Bektaş et al., 2010).

A study described the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, through a novel strategy involving oxidative N-N bond formation. This synthesis method could be applicable to the synthesis of related compounds like 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide, offering a convenient route to explore their potential applications (Zheng et al., 2014).

Antimicrobial and Antitumor Activities

Research into benzodifuranyl derivatives, including compounds structurally related to 4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide, showed that these molecules have significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings suggest potential therapeutic applications for derivatives of the compound (Abu‐Hashem et al., 2020).

Another study synthesized a series of novel 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, structurally similar to the compound , and evaluated their antibacterial activity. Some derivatives showed potent inhibitory activity comparable to standard drugs, indicating the potential of these compounds for development into new antimicrobial agents (Reddy et al., 2013).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown anticancer activities via the suppression of the ERK signaling pathway .

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-26-15-9-7-14(8-10-15)17(25)21-18-22-19-20-12-11-16(24(19)23-18)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDBLBLJIWKBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)

![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)